1-(3-Methylisoquinolin-5-yl)ethan-1-one
Description
1-(3-Methylisoquinolin-5-yl)ethan-1-one is an isoquinoline derivative featuring a methyl substituent at the 3-position and an acetyl group at the 5-position of the bicyclic aromatic system. Isoquinolines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The acetyl group at position 5 introduces a reactive ketone functionality, enabling further derivatization for drug discovery or material science applications.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(3-methylisoquinolin-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-12-10(7-13-8)4-3-5-11(12)9(2)14/h3-7H,1-2H3 |
InChI Key |
GNXZMIZBWFQDTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C(=O)C)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylisoquinolin-5-yl)ethan-1-one typically involves the reaction of 3-methylisoquinoline with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylisoquinolin-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-(3-Methylisoquinolin-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methylisoquinolin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-(3-Methylisoquinolin-5-yl)ethan-1-one, including heterocyclic cores, substituent patterns, or acetyl functionalities. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of 1-(3-Methylisoquinolin-5-yl)ethan-1-one and Analogs
Structural and Electronic Comparisons
- Isoquinoline vs. Indole Derivatives: The isoquinoline core (bicyclic) in the target compound offers greater π-conjugation and rigidity compared to the monocyclic indole in 1-(5-methyl-1H-indol-6-yl)ethan-1-one. This difference may influence binding to biological targets, such as enzymes or receptors .
- Substituent Effects: The 3-methyl group in the target compound increases steric bulk and lipophilicity relative to 1-(isoquinolin-5-yl)ethanone .
- Heterocycle Diversity: Thiophene-based analogs (e.g., ) exhibit distinct electronic properties due to sulfur’s polarizability, which may enhance charge transport in materials science applications compared to nitrogen-rich isoquinoline systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
